molecular formula C18H13BrN4O B2763739 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide CAS No. 879194-70-4

3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide

Cat. No. B2763739
CAS RN: 879194-70-4
M. Wt: 381.233
InChI Key: ROHCDQCTRRHLSY-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is a synthetic small molecule that has been extensively studied for its biological activity.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is based on its ability to inhibit the activity of the BRD4 protein. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in the regulation of gene expression. The inhibition of BRD4 activity by the compound leads to the downregulation of the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The BRD4 inhibitor has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, the compound has been found to regulate the expression of various genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various types of cancers, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its high cost and complex synthesis process, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide. One of the most promising directions is the development of more potent and selective BRD4 inhibitors. Additionally, the compound can be used in combination with other cancer treatments to enhance their efficacy. Furthermore, the compound can be used in the development of diagnostic tools for cancer detection. Overall, the BRD4 inhibitor has significant potential in various fields of scientific research and can lead to the development of new therapies for cancer and other diseases.
Conclusion:
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a synthetic small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has potent anti-cancer activity and can be used as a potential treatment for various types of cancers. The compound inhibits the activity of the BRD4 protein and has several biochemical and physiological effects. Although there are limitations to its use in lab experiments, the compound has significant potential in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-bromo-3-indolylacetonitrile with pyridine-3-carboxaldehyde in the presence of a base. The resulting product is then subjected to further reactions to obtain the final product.

Scientific Research Applications

The BRD4 inhibitor has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. Studies have shown that BRD4 inhibitors have potent anti-cancer activity and can be used as a potential treatment for various types of cancers.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c19-15-3-4-17-16(7-15)14(11-22-17)6-13(8-20)18(24)23-10-12-2-1-5-21-9-12/h1-7,9,11,22H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHCDQCTRRHLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide

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